molecular formula C16H16N2O2 B11848731 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid

Cat. No.: B11848731
M. Wt: 268.31 g/mol
InChI Key: WKEDDWKKEIRDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is a synthetic organic compound featuring a nicotinic acid core linked to a 3,4-dihydroquinoline moiety. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and pharmaceutical research . Compounds based on the 3,4-dihydroquinolinone scaffold are known to exhibit a wide array of biological activities, serving as key structural components in various pharmacologically active agents . The 3,4-dihydroquinoline nucleus is recognized for its relevance in drug discovery, with derivatives reported to possess diverse properties such as antitumor, antimicrobial, and anti-inflammatory activities . The integration of this privileged structure with a nicotinic acid derivative makes this compound a valuable intermediate for the synthesis of more complex molecules and a candidate for the development of novel therapeutic agents. Researchers can utilize this chemical as a building block in the exploration of new inhibitors, receptor modulators, or as a precursor in parallel synthesis to generate libraries for high-throughput screening. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying that the use of this compound does not infringe upon any third-party patents.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c1-11-9-15(17-10-13(11)16(19)20)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,19,20)

InChI Key

WKEDDWKKEIRDGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The oxidation employs 70–100% nitric acid at 250–325°F (121–163°C) and 30–650 psig. A molar ratio of 6–15:1 (HNO₃:pyridine) ensures complete conversion. Critical parameters include:

ParameterOptimal RangeImpact on Yield
Temperature300–311°F (149–155°C)Higher temperatures reduce reaction time but risk over-oxidation
Pressure200–465 psigMaintains liquid phase for homogeneous reaction
Reaction Time10–60 minutesLonger durations at lower temperatures improve yield

Example 11 of the patent achieved a 17.8% yield of crude 6-methylnicotinic acid after 232 minutes at 300–311°F. Post-reaction purification involves pH adjustment to precipitate byproducts like 2,5-pyridinedicarboxylic acid, followed by recrystallization from isopropyl alcohol.

Multi-Step Coupling Reactions Involving Dihydroquinoline Moieties

Incorporating the 3,4-dihydroquinolin-1(2H)-yl group requires strategic coupling reactions. A one-pot sequential synthesis protocol for alkenylated dihydroquinolinones (ACS Omega, 2024) provides a template for such transformations. Although this study focuses on dihydroquinolinones, its methodology informs the coupling of dihydroquinoline derivatives with nicotinic acid precursors.

Catalytic Systems and Substrate Activation

The ACS Omega protocol uses ceric ammonium nitrate (CAN, 20 mol%) and TEMPO (20 mol%) as co-catalysts under oxygen atmosphere. Key steps include:

  • Dehydrogenation : Initial activation of tetrahydroquinoline precursors at 100°C for 3 hours.

  • Cyclization : Reaction with 1,3-cyclohexadione and ammonium acetate in the presence of choline chloride:PTSA eutectic solvent.

Adapting this to this compound synthesis would involve substituting 1,3-cyclohexadione with a methylnicotinic acid derivative. Theoretical yield projections based on analogous reactions suggest 72–89% efficiency.

Comparative Analysis of Synthetic Routes

The two primary methods—nitric acid oxidation and multi-step coupling—differ significantly in complexity and scalability:

MethodAdvantagesLimitations
Nitric Acid OxidationHigh selectivity; established industrial applicabilityLow yield (17.8% crude); requires high-pressure equipment
Multi-Step CouplingModular design; amenable to structural diversificationMulti-step purification; higher catalyst loading

A hybrid approach combining nitric acid oxidation for the nicotinic acid core and catalytic coupling for the dihydroquinoline moiety may optimize efficiency. For instance, initial synthesis of 4-methylnicotinic acid via oxidation, followed by N-alkylation with a dihydroquinoline derivative, could streamline production.

Challenges in Purification and Characterization

Purifying this compound remains challenging due to its polar functional groups and potential for tautomerism. The patent method’s use of copper salt precipitation and the ACS Omega protocol’s silica gel chromatography are viable strategies. Advanced techniques such as preparative HPLC or crystallization from dimethyl sulfoxide (DMSO)-water mixtures may further enhance purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield fully saturated quinoline derivatives .

Scientific Research Applications

Research indicates that 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid exhibits various biological activities, making it a candidate for several therapeutic applications:

  • Antitumor Activity : In vivo studies have shown that the compound can inhibit tumor growth significantly. For instance, in xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in models of induced arthritis, with significant reductions in paw swelling observed after treatment .

Medicinal Chemistry Applications

The unique structural features of this compound make it suitable for various applications in medicinal chemistry:

  • Drug Development : The compound's ability to interact with biological targets positions it as a candidate for drug development aimed at treating cancer and inflammatory diseases.
  • Synthetic Pathways : The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Common synthetic strategies include:
    • Cyclization Reactions : To form the quinoline moiety.
    • Functionalization Reactions : To introduce the methylene group and other substituents.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

  • Study on Antitumor Efficacy : A study conducted on animal models highlighted the compound's ability to inhibit tumor growth significantly compared to control groups. The findings support its potential use as an anticancer agent .
  • Inflammation Reduction Study : Research investigating the anti-inflammatory properties showed that treatment with the compound resulted in a notable decrease in inflammatory markers, indicating its therapeutic potential in conditions like arthritis .

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid involves the disruption of biological membrane systems. This compound interacts with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound may interfere with lipid metabolism and membrane integrity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis with structurally related compounds is presented below:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Key References
6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid Nicotinic acid 4-methyl, 6-(3,4-dihydroquinolinyl) Carboxylic acid ~274.3 (estimated)
4-Methylnicotinic acid (2a) Nicotinic acid 4-methyl Carboxylic acid 137.13
ZB1854 (3-(3,4-dihydroquinolin-1(2H)-yl)propanoic acid) Propanoic acid 3-(3,4-dihydroquinolinyl) Carboxylic acid 203.24
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate Nicotinic acid methyl ester 4-methyl, 6-(3,4-dihydroisoquinolinyl) Methyl ester Not explicitly reported
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carboxylic acid ethyl ester Quinoline 3-carboxylic acid ethyl ester, 4-dihydroquinolinyl Ethyl ester, nitro group Not explicitly reported

Key Observations

Core Structure Variations: The target compound’s nicotinic acid core distinguishes it from quinoline-based analogs (e.g., ) and propanoic acid derivatives (e.g., ZB1854). The pyridine-3-carboxylic acid scaffold may favor interactions with enzymes or receptors that recognize nicotinamide or NADPH-related structures . Quinoline derivatives () exhibit larger, more complex scaffolds, often with additional functional groups (e.g., nitro, tetrahydrofuran-oxy), which may enhance target specificity but reduce metabolic stability .

Substituent Position and Effects: The 6-position substitution in the target compound is less common compared to 4-substituted nicotinic acids (e.g., 4-methylnicotinic acid). This positional difference could influence electronic properties (e.g., pKa of the carboxylic acid) and steric interactions with biological targets .

Functional Group Impact: The free carboxylic acid in the target compound enhances hydrophilicity relative to ester derivatives (e.g., ’s methyl ester). This may improve solubility but limit blood-brain barrier penetration . Propanoic acid derivatives like ZB1854 () have shorter linkers between the dihydroquinolinyl group and the carboxylic acid, which may restrict conformational flexibility compared to the target compound’s direct pyridine attachment .

Biological Activity

6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid is a compound of interest due to its potential biological activities. With the molecular formula C16H16N2O, it combines structural features of both quinoline and nicotinic acid, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the quinoline moiety suggests potential activity in modulating central nervous system functions, while the nicotinic acid component may influence metabolic pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Neuroprotective Effects : The quinoline structure is often associated with neuroprotective properties, potentially aiding in conditions like neurodegeneration.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties :
    • A study explored the anti-inflammatory effects of related compounds on IL-17 production. The findings indicated that structural modifications could enhance selectivity and potency against specific inflammatory pathways .
  • Neuroprotective Potential :
    • Research has highlighted the neuroprotective effects of quinoline derivatives in models of Alzheimer's disease, suggesting that modifications can lead to improved cognitive outcomes .
  • Antimicrobial Activity :
    • A comparative analysis showed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of IL-17 production
NeuroprotectiveImproved cognitive function
AntimicrobialEffective against multiple pathogens

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylnicotinic acid, and how can purity be ensured?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including (1) substitution reactions at the pyridine ring (e.g., alkylation or aryl coupling at the 6-position) and (2) functionalization of the dihydroquinoline moiety. For example, organolithium reagents (e.g., phenyllithium) can be used to introduce substituents to nicotinic acid derivatives, followed by oxidation to stabilize the pyridine core . Purity is validated via HPLC (C18 column, gradient elution with acetonitrile/0.1% TFA) and NMR (1H/13C, DMSO-d6) to confirm structural integrity and quantify impurities (<0.5%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer: Combine spectroscopic and computational methods:

  • NMR : 1H/13C NMR (400–600 MHz) identifies substituent positions and confirms dihydroquinoline ring conformation.
  • High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode determines molecular mass within 2 ppm error.
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic distribution and reactive sites .

Q. How can researchers design a robust purification protocol for this compound?

  • Methodological Answer: Use silica gel chromatography (ethyl acetate/hexane gradient) for initial separation, followed by recrystallization in ethanol/water (7:3 v/v) to remove polar impurities. For challenging separations, reverse-phase HPLC with a C8 column and isocratic elution (methanol:water = 65:35) achieves >98% purity. Monitor by UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Dose-response standardization : Use a unified protocol (e.g., 72-hour incubation, 1% DMSO vehicle) across cell lines (e.g., HEK293 vs. HeLa).
  • Mechanistic validation : Employ CRISPR knockouts of putative targets (e.g., kinase domains) to confirm on-/off-target effects.
  • Meta-analysis : Apply Bayesian statistics to reconcile data from independent studies, weighting results by assay robustness .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB), focusing on quinoline-binding pockets (e.g., PARP-1 or kinase domains).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and ligand-protein hydrogen bonding patterns.
  • QSAR modeling : Correlate substituent effects (e.g., methyl group at 4-position) with inhibitory potency using partial least squares regression .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

  • Methodological Answer: Use hepatocyte microsomes (human or rat) with NADPH regeneration systems. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t1/2) using first-order kinetics. Include controls with cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. How can substituent modifications at the 4-methyl or dihydroquinoline groups enhance target selectivity?

  • Methodological Answer:

  • SAR studies : Synthesize analogs with halogen (e.g., Cl, F) or electron-withdrawing groups (e.g., NO2) at the 4-position. Test against panels of related enzymes (e.g., kinase isoforms) to map selectivity.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes using Schrödinger’s FEP+ module to prioritize synthetic targets .

Q. What methodologies address stability challenges under physiological conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; quantify degradation via UPLC.
  • Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks; monitor polymorphic transitions via PXRD.
  • Light exposure : Use ICH Q1B guidelines to assess photodegradation products .

Key Notes for Methodological Rigor

  • Theoretical Frameworks : Anchor studies to established theories (e.g., Hammett substituent constants for SAR or transition-state theory for enzyme inhibition) to contextualize findings .
  • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw spectral/data files in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.